molecular formula C12H11N3O4S B15045364 2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B15045364
M. Wt: 293.30 g/mol
InChI Key: PFMCDFGTSNAOGO-MLPAPPSSSA-N
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Description

The compound 2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a thiazolidinone derivative featuring a hydroxyphenyl hydrazone moiety and an acetic acid side chain. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties .

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

2-[(2E)-2-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C12H11N3O4S/c16-8-4-2-1-3-7(8)6-13-15-12-14-11(19)9(20-12)5-10(17)18/h1-4,6,9,16H,5H2,(H,17,18)(H,14,15,19)/b13-6-

InChI Key

PFMCDFGTSNAOGO-MLPAPPSSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\N=C\2/NC(=O)C(S2)CC(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves the condensation of a thiazolidine derivative with a hydrazone. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the desired isomers.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it into corresponding amines.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted thiazolidine derivatives.

Scientific Research Applications

2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the thiazolidine ring can interact with metal ions or enzyme active sites. These interactions can modulate the activity of enzymes or alter the properties of materials.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / Feature Molecular Formula Key Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Biological Activity
Target Compound C₁₃H₁₂N₃O₄S 2-Hydroxyphenyl, hydrazone, acetic acid ~325.3 (estimated) ~2.1 3 / 7 Not reported (theoretical)
Methyl [3-(4-chlorophenyl)-...]acetate () C₁₄H₁₀Cl₂N₄O₃S₂ 4-Chlorophenyl, dichlorothiazole 425.3 4.5 1 / 7 Anti-T. gondii activity
Rhodanine derivative () C₂₄H₂₁N₃O₄S₂ Sulfanylidene, ethoxyphenyl 479.6 4.9 1 / 7 Not specified
Antihyperglycemic thiazolidinone () C₂₀H₁₇N₃O₃S Naphthyl, substituted phenyl ~395.4 ~3.8 1 / 6 Blood glucose reduction

Substituent Impact Analysis :

  • Hydroxyphenyl vs. Chlorophenyl : The target compound’s hydroxyphenyl group increases polarity (lower XLogP3 ~2.1 vs. 4.5 in ), enhancing aqueous solubility and hydrogen-bonding interactions compared to chlorophenyl derivatives .
  • Sulfanylidene vs.
  • Acetic Acid Side Chain : The acetic acid moiety in the target compound and ’s derivatives improves bioavailability through ionization at physiological pH, facilitating membrane transport .

Physicochemical and Crystallographic Properties

  • Crystallography: Thiazolidinone derivatives (e.g., ) crystallize in monoclinic systems (space group P21/c), with hydrogen-bonding networks stabilizing the structure. The target compound’s hydroxyphenyl group may promote intermolecular O–H···O/N interactions, similar to cyclopentylidene derivatives in .
  • Thermal Stability : Sulfanylidene-containing compounds () exhibit higher melting points (~250°C) due to rigid conjugated systems, whereas hydroxyphenyl analogs may decompose at lower temperatures .

Biological Activity

The compound 2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thiazolidinone core , which is known for its diverse pharmacological properties.
  • A hydrazine moiety , contributing to its reactivity and biological interactions.
  • A hydroxyphenyl group , which may enhance its antioxidant properties.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Microorganism Activity (MIC µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of thiazolidine derivatives have been widely studied. The specific compound has shown promising results in vitro against various cancer cell lines:

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (breast cancer)5.0Induction of apoptosis via caspase activation
A549 (lung cancer)3.5Cell cycle arrest at G2/M phase
HCT116 (colon cancer)4.0Inhibition of PIM kinases

The mechanism of action appears to involve apoptosis induction and cell cycle modulation, which are critical pathways in cancer therapy.

  • Caspase Activation : The compound induces apoptosis through the activation of caspase enzymes, which play a pivotal role in programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating.
  • Kinase Inhibition : The compound shows inhibitory activity against specific kinases (e.g., PIM kinases), which are often overexpressed in various cancers.

Study 1: Antimicrobial Efficacy

In a study conducted by Sharma et al., the compound was tested against multiple bacterial strains using the broth microdilution method. Results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Study 2: Anticancer Properties

A recent investigation by Gupta et al. focused on the anticancer effects of the compound on human colorectal cancer cell lines. The study reported significant cytotoxicity with an IC50 value of 4 µM, highlighting the compound's selectivity towards cancer cells over normal cells .

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